molecular formula C20H21NO B1359521 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone CAS No. 898764-13-1

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone

Cat. No. B1359521
M. Wt: 291.4 g/mol
InChI Key: ULIYJEAKEKCTDL-UHFFFAOYSA-N
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Description

4-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone, also known as 4-Pyrrolidin-2-yl-2,4-dimethylphenylmethanone, is an important organic compound that has a wide range of applications in the field of scientific research. This compound is used in the synthesis of various drugs, as well as in the synthesis of other organic compounds. Additionally, 4-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone has been studied for its potential to act as an anti-inflammatory agent, and its mechanism of action has been studied in detail.

Scientific Research Applications

Summary of the Application

This compound is synthesized through the reaction of 4-aminobenzenesulfonamide with maleic anhydride, which forms (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This acid then reacts with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride, followed by a reaction with p-toluenesulfonic acid .

Results or Outcomes

The synthesized compound enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .

2. Monoclonal Antibody Production in Chinese Hamster Ovary Cell Culture

Summary of the Application

The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide has been found to improve monoclonal antibody production in Chinese hamster ovary cells .

Methods of Application or Experimental Procedures

The compound was added to the culture of Chinese hamster ovary cells that were producing monoclonal antibodies .

Results or Outcomes

The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

3. Enhancement of Anti-Stress Response

Summary of the Application

The compound is used to enhance the body’s anti-stress response, especially oxidative stress, cold and heat stress-induced ascites, and nutritional stress caused by imbalances in digestion and absorption rates and decreased growth rates .

Methods of Application or Experimental Procedures

The compound is administered to animals to improve fur quality, making it shiny, oily, and smooth, effectively increasing the commercial value of the animals .

Results or Outcomes

The compound effectively reduces the mortality rate caused by stress during transportation and reduces the incidence of PSE meat caused by slaughter stress .

4. Structure Determination of 4-Carboxyphenylmaleimide

Summary of the Application

The structure determination of 4-carboxyphenylmaleimide, which is part of a series of structure determinations on phenylmaleimide derivatives .

Methods of Application or Experimental Procedures

The structure of the compound was determined using X-ray crystallography and DFT studies .

Results or Outcomes

There is considerable interest in the development of N-substituted maleimides .

5. Enhancement of Anti-Stress Response

Summary of the Application

The compound is used to enhance the body’s anti-stress response, especially oxidative stress, cold and heat stress-induced ascites, and nutritional stress caused by imbalances in digestion and absorption rates and decreased growth rates .

Methods of Application or Experimental Procedures

The compound is administered to animals to improve fur quality, making it shiny, oily, and smooth, effectively increasing the commercial value of the animals .

Results or Outcomes

The compound effectively reduces the mortality rate caused by stress during transportation and reduces the incidence of PSE meat caused by slaughter stress .

6. Structure Determination of 4-Carboxyphenylmaleimide

Summary of the Application

The structure determination of 4-carboxyphenylmaleimide, which is part of a series of structure determinations on phenylmaleimide derivatives .

Methods of Application or Experimental Procedures

The structure of the compound was determined using X-ray crystallography and DFT studies .

Results or Outcomes

There is considerable interest in the development of N-substituted maleimides .

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available sources .

properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-5-10-19(16(2)13-15)20(22)18-8-6-17(7-9-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIYJEAKEKCTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643032
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone

CAS RN

898764-13-1
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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